molecular formula C5H3Cl3OS B13925625 2-Thiophenemethanol, 3,4,5-trichloro- CAS No. 68639-16-7

2-Thiophenemethanol, 3,4,5-trichloro-

Cat. No.: B13925625
CAS No.: 68639-16-7
M. Wt: 217.5 g/mol
InChI Key: GUGYDGSGFXHXHQ-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 3,4,5-trichloro- is an organic compound with the molecular formula C5H3Cl3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of three chlorine atoms at the 3, 4, and 5 positions of the thiophene ring and a hydroxymethyl group at the 2 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 3,4,5-trichloro- typically involves the chlorination of 2-thiophenemethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination .

Industrial Production Methods

Industrial production methods for 2-Thiophenemethanol, 3,4,5-trichloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorinating agents and solvents, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, 3,4,5-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Thiophenemethanol, 3,4,5-trichloro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Thiophenemethanol, 3,4,5-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenemethanol, 3,4,5-trichloro- is unique due to the presence of three chlorine atoms, which significantly alter its chemical and physical properties compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

68639-16-7

Molecular Formula

C5H3Cl3OS

Molecular Weight

217.5 g/mol

IUPAC Name

(3,4,5-trichlorothiophen-2-yl)methanol

InChI

InChI=1S/C5H3Cl3OS/c6-3-2(1-9)10-5(8)4(3)7/h9H,1H2

InChI Key

GUGYDGSGFXHXHQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(S1)Cl)Cl)Cl)O

Origin of Product

United States

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